molecular formula C25H18BrClN2O6S B11051240 N-[(4-{3-[(4-bromophenyl)carbonyl]-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide

N-[(4-{3-[(4-bromophenyl)carbonyl]-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide

Cat. No.: B11051240
M. Wt: 589.8 g/mol
InChI Key: AEAAVCMMWCYCTF-XTQSDGFTSA-N
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Description

N-({4-[3-(4-BROMOBENZOYL)-2-(4-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}SULFONYL)ACETAMIDE: is a complex organic compound characterized by its unique structure, which includes bromobenzoyl, chlorophenyl, hydroxy, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[3-(4-BROMOBENZOYL)-2-(4-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}SULFONYL)ACETAMIDE typically involves multiple steps, including the formation of the pyrrole ring, introduction of the bromobenzoyl and chlorophenyl groups, and subsequent sulfonylation and acetylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality. The use of automated systems and advanced analytical techniques is common to monitor the reaction progress and control the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-({4-[3-(4-BROMOBENZOYL)-2-(4-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}SULFONYL)ACETAMIDE undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-({4-[3-(4-BROMOBENZOYL)-2-(4-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}SULFONYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-({4-[3-(4-BROMOBENZOYL)-2-(4-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}SULFONYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-({4-[3-(4-BROMOBENZOYL)-2-(4-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}SULFONYL)METHYLAMIDE
  • N-({4-[3-(4-BROMOBENZOYL)-2-(4-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}SULFONYL)ETHYLAMIDE

Uniqueness

N-({4-[3-(4-BROMOBENZOYL)-2-(4-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}SULFONYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H18BrClN2O6S

Molecular Weight

589.8 g/mol

IUPAC Name

N-[4-[(3E)-3-[(4-bromophenyl)-hydroxymethylidene]-2-(4-chlorophenyl)-4,5-dioxopyrrolidin-1-yl]phenyl]sulfonylacetamide

InChI

InChI=1S/C25H18BrClN2O6S/c1-14(30)28-36(34,35)20-12-10-19(11-13-20)29-22(15-4-8-18(27)9-5-15)21(24(32)25(29)33)23(31)16-2-6-17(26)7-3-16/h2-13,22,31H,1H3,(H,28,30)/b23-21+

InChI Key

AEAAVCMMWCYCTF-XTQSDGFTSA-N

Isomeric SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N2C(/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C2=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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